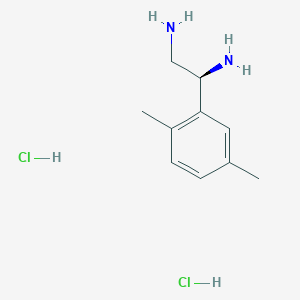

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17502672

Molecular Formula: C10H18Cl2N2

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18Cl2N2 |

|---|---|

| Molecular Weight | 237.17 g/mol |

| IUPAC Name | (1S)-1-(2,5-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N2.2ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1 |

| Standard InChI Key | PYIQSYSXILVARG-YQFADDPSSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C)[C@@H](CN)N.Cl.Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(CN)N.Cl.Cl |

Introduction

Synthesis Methods

The synthesis of diamine compounds typically involves the reaction of substituted phenyl derivatives with ethylenediamine or similar amines. These reactions often require careful control of conditions such as temperature and pH to ensure optimal yields. Inert atmospheres may be used to prevent oxidation of sensitive intermediates.

Chemical Reactivity

The reactivity of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride would likely involve nucleophilic substitutions and complexation reactions due to the presence of amine groups. The steric and electronic properties influenced by the bulky 2,5-dimethylphenyl group would affect its reactivity.

Comparison with Related Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride | Different methyl substitution pattern; potential in medicinal chemistry | Organic synthesis, medicinal chemistry |

| (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride | Methyl groups at 2 and 4 positions; notable biological activity | Medicinal chemistry, organic synthesis |

| N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diamine | Two 2,6-dimethylphenyl groups; potential in various chemical reactions | Organic synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume